molecular formula C8H10O2 B11923730 1-Oxaspiro[4.4]non-6-en-2-one CAS No. 86971-90-6

1-Oxaspiro[4.4]non-6-en-2-one

Cat. No.: B11923730
CAS No.: 86971-90-6
M. Wt: 138.16 g/mol
InChI Key: VRBCESVXJRKZCJ-UHFFFAOYSA-N
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Description

1-Oxaspiro[44]non-6-en-2-one is a chemical compound with the molecular formula C8H12O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxaspiro[4.4]non-6-en-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxy cyclopentyl formic acid ethyl ester with 2,4,6-trimethyl phenyl acetic acid in the presence of a dehydrating agent can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.4]non-6-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound into other spirocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can yield various oxygenated spirocyclic compounds, while reduction can produce different spirocyclic alcohols .

Scientific Research Applications

1-Oxaspiro[4.4]non-6-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]non-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

1-Oxaspiro[4.4]non-6-en-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

86971-90-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-oxaspiro[4.4]non-8-en-2-one

InChI

InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1,4H,2-3,5-6H2

InChI Key

VRBCESVXJRKZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)O2)C=C1

Origin of Product

United States

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